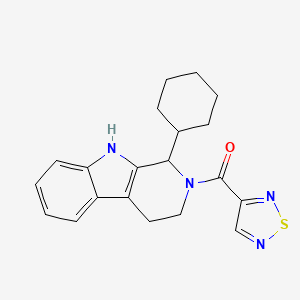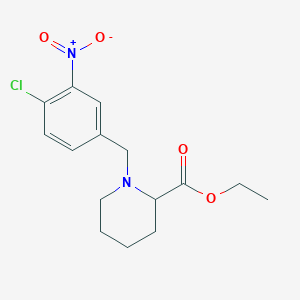![molecular formula C15H15N5O B6015144 N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-quinoxalinecarboxamide](/img/structure/B6015144.png)
N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-quinoxalinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-quinoxalinecarboxamide, also known as MQAE, is a fluorescent probe that is widely used in scientific research. It is a small molecule that has a quinoxaline ring system and a pyrazole group attached to it. MQAE is a water-soluble compound that can be used to measure the concentration of ions in solution. It is a versatile tool that has applications in many different fields of research.
作用机制
N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-quinoxalinecarboxamide works by emitting a fluorescent signal when it binds to certain ions or molecules. The fluorescence of this compound is sensitive to changes in the environment, such as changes in pH or the presence of other molecules. This makes it a useful tool for studying the behavior of cells and tissues in response to different stimuli.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or tissues. It is a small molecule that is not known to interact with any cellular processes or pathways. However, its fluorescence can be used to monitor the behavior of cells and tissues in response to different stimuli.
实验室实验的优点和局限性
One advantage of using N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-quinoxalinecarboxamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. It is also water-soluble, which makes it easy to work with in solution. Another advantage is that its fluorescence is sensitive to changes in the environment, which makes it a useful tool for studying the behavior of cells and tissues.
One limitation of using this compound is that it is not specific to any particular ion or molecule. Its fluorescence can be influenced by a variety of factors, which can make it difficult to interpret the results of experiments. In addition, its fluorescence can be affected by factors such as temperature and pH, which can make it difficult to control the experimental conditions.
未来方向
There are many potential future directions for research involving N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-quinoxalinecarboxamide. One area of interest is the development of new fluorescent probes that are more specific and sensitive than this compound. Another area of interest is the use of this compound in combination with other probes and techniques, such as patch-clamp electrophysiology, to study the behavior of cells and tissues in more detail. Finally, there is potential for the use of this compound in clinical applications, such as the diagnosis and treatment of diseases that are characterized by changes in ion concentrations.
合成方法
N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-quinoxalinecarboxamide can be synthesized using a variety of methods. One common method involves the reaction of 2-chloro-5-nitroquinoxaline with 1-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound. Other methods involve the use of different starting materials and different reaction conditions.
科学研究应用
N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-quinoxalinecarboxamide has many applications in scientific research. It is commonly used as a fluorescent probe to measure the concentration of ions in solution. For example, it can be used to measure the concentration of chloride ions in cells and tissues. This compound can also be used to measure the volume of cells and organelles, as well as the water permeability of cell membranes. In addition, it has been used to study the binding of ligands to proteins and to monitor protein-protein interactions.
属性
IUPAC Name |
N-(1-pyrazol-1-ylpropan-2-yl)quinoxaline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-11(10-20-9-3-6-18-20)19-15(21)12-4-2-5-13-14(12)17-8-7-16-13/h2-9,11H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOQSDJZTDHORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NC(=O)C2=C3C(=CC=C2)N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6015063.png)
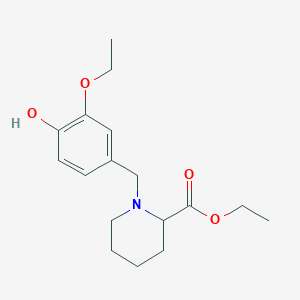
![3-[(diethylamino)sulfonyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6015092.png)
![N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6015100.png)
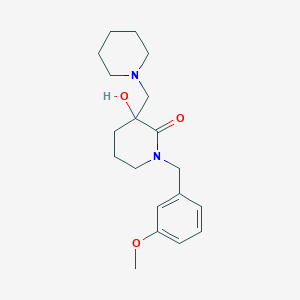
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6015118.png)

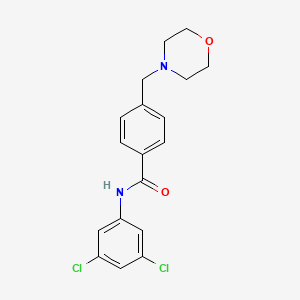
![4-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B6015136.png)
![N,N-diethyl-5-[1-(3-methyl-2-furoyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6015152.png)
![4-cyclopentyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6015162.png)
![5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6015164.png)
